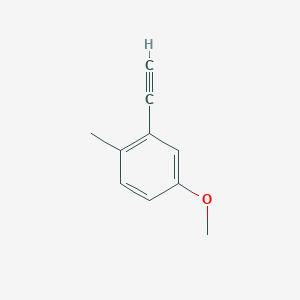

2-Ethynyl-4-methoxy-1-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Ethynyl-4-methoxy-1-methylbenzene” is an aromatic acetylene derivative . It has a molecular weight of 146.19 and its IUPAC name is this compound . It is typically stored at 4 degrees Celsius .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with ethynyl (C≡CH), methoxy (OCH3), and methyl (CH3) substituents .Chemical Reactions Analysis

“this compound” has been reported to react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications

Proxy for Terrestrial Biomass

Methoxyphenols, similar to 2-Ethynyl-4-methoxy-1-methylbenzene, have been utilized as proxies for terrestrial biomass. This application is particularly useful in studying the chemical changes in lignin during hydrothermal alteration. For instance, the pyrolysis of 2-methoxyphenol, a related compound, revealed significant insights into the product distribution from biomass-derived materials (Vane & Abbott, 1999).

Electrosynthesis and Spectroscopic Characterization

Polymers derived from methoxy-substituted benzene compounds, which are structurally similar to this compound, have been synthesized and characterized for various applications. These polymers show promise due to their solubility in common organic solvents and distinct molecular properties, as demonstrated in a study focusing on polymers of 1-methoxy-4-ethoxybenzene (Moustafid et al., 1991).

Catalytic Conversion in Biomass Processing

Anisole, a methoxybenzene compound, serves as a model for understanding the catalytic conversion processes in biomass lignin. Studies on catalysts like Pt/HBeta have shown significant insights into the conversion mechanisms, leading to the production of valuable gasoline-range molecules (Zhu et al., 2011).

Investigation of Intermolecular and Intramolecular Hydrogen Bonds

Methoxyphenols, closely related to this compound, have been extensively studied for their ability to form strong hydrogen bonds. This property is significant in the context of antioxidants and biologically active molecules. Such studies offer detailed insights into the thermochemical and spectroscopic properties of these compounds (Varfolomeev et al., 2010).

Corrosion Inhibition

Derivatives of methoxybenzene compounds have been investigated for their potential as corrosion inhibitors. These studies are crucial in understanding how these compounds interact with metal surfaces and provide protection against corrosion, as seen in the study of 2-aminobenzene-1,3-dicarbonitriles on mild steel (Verma et al., 2015).

Host-Guest Chemistry

Methoxy-functionalized compounds, similar to this compound, have been used to form stable inclusion complexes with other molecules, indicating potential applications in host-guest chemistry and molecular recognition processes (Pigge et al., 1999).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is an aromatic acetylene derivative , which suggests that it may interact with various biological targets, such as enzymes or receptors, that have affinity for aromatic compounds.

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism may be relevant to the action of 2-Ethynyl-4-methoxy-1-methylbenzene.

Biochemical Pathways

It is known that benzene derivatives can participate in multistep synthesis reactions , which may involve various biochemical pathways

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption and distribution

Result of Action

It has been reported that the compound can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This suggests that the compound may have the ability to participate in cycloaddition reactions, which could lead to various molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

properties

IUPAC Name |

2-ethynyl-4-methoxy-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-4-9-7-10(11-3)6-5-8(9)2/h1,5-7H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJFNCWJHFBRMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1691719-04-6 |

Source

|

| Record name | 2-ethynyl-4-methoxy-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid](/img/structure/B2824602.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)

![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2824614.png)

![3-ethyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824617.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824619.png)

![5-[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2824623.png)

![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B2824624.png)